8-(2,5-Difluorophenyl)-8-oxooctanoic acid

Description

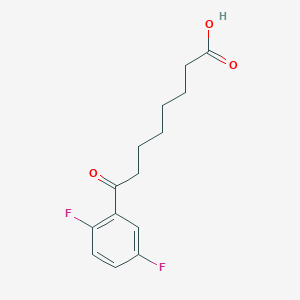

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(2,5-difluorophenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-10-7-8-12(16)11(9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNDEQIYYJKBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCCCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645336 | |

| Record name | 8-(2,5-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-40-0 | |

| Record name | 2,5-Difluoro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2,5-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Development for 8 2,5 Difluorophenyl 8 Oxooctanoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for the 8-(2,5-Difluorophenyl)-8-oxooctanoic acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are apparent.

The most logical and convergent disconnection is at the C-C bond between the carbonyl carbon and the difluorophenyl ring (Disconnection A ). This bond is an ideal candidate for a Friedel-Crafts acylation reaction, a classic and robust method for forming aryl ketones. byjus.com This approach identifies 1,4-difluorobenzene (B165170) and a derivative of suberic acid (octanedioic acid) as the key synthons.

A second potential disconnection involves the alkyl chain (Disconnection B ), breaking the C-C bond adjacent to the carbonyl group. This would suggest a coupling reaction between a difluorophenyl organometallic reagent and a functionalized seven-carbon chain bearing a terminal carboxylic acid or a precursor. While feasible, this route often involves more steps and potentially sensitive organometallic intermediates.

Therefore, the Friedel-Crafts acylation approach (Disconnection A ) is generally preferred for its directness and efficiency. The key precursors identified through this analysis are:

Aryl Component: 1,4-Difluorobenzene

Acyl Component: Suberic acid, suberoyl chloride, or suberic anhydride (B1165640)

Multistep Synthesis Approaches and Optimization Protocols

Based on the retrosynthetic analysis, a multistep synthesis can be designed, focusing on the efficient construction of the target molecule. The optimization of each step is crucial for maximizing yield and purity.

The central C-C bond-forming step is the acylation of 1,4-difluorobenzene. The Friedel-Crafts acylation is the most prominent method for this transformation. nih.gov The reaction typically involves an acylating agent and a Lewis acid catalyst. byjus.com An alternative to traditional acyl halides or anhydrides is the direct use of a carboxylic acid, which can be more environmentally benign. researchgate.net

The reaction can be performed using octanedioic anhydride (suberic anhydride) or octanedioyl chloride (suberoyl chloride) as the acylating agent. The use of the anhydride is often preferred as it generates the product with a free carboxylic acid in a single step, whereas the mono-acid chloride of suberic acid is also a viable reagent.

A critical parameter in this reaction is the choice of Lewis acid catalyst, which influences reaction rate, yield, and regioselectivity.

| Lewis Acid Catalyst | Typical Stoichiometry | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | >2 equivalents | High reactivity, low cost | Generates significant aqueous waste, can promote side reactions |

| Iron(III) Chloride (FeCl₃) | Catalytic to stoichiometric | Milder than AlCl₃, less waste | Lower reactivity, may require higher temperatures |

| Zinc Chloride (ZnCl₂) | Catalytic | Mild, can be used for sensitive substrates | Generally lower yields for less activated rings |

| Polyphosphoric Acid (PPA) | Solvent/Catalyst | Acts as both catalyst and solvent, useful for direct acylation with carboxylic acids sci-hub.se | Viscous, requires high temperatures, difficult workup |

For the synthesis of this compound, using a strong Lewis acid like aluminum chloride with suberic anhydride in a suitable solvent (e.g., dichloromethane (B109758) or nitrobenzene) would be a standard approach.

In multistep syntheses, the protection and deprotection of reactive functional groups are often necessary to ensure chemoselectivity. wikipedia.org In the synthesis of the target molecule, the carboxylic acid is a key functional group that might require protection.

If a synthetic route involves a reagent that would react with the carboxylic acid (e.g., a Grignard reagent or a strong reducing agent like lithium aluminum hydride), the acid must be protected. libretexts.org Esters are the most common protecting groups for carboxylic acids due to their ease of formation and subsequent removal under conditions that are often compatible with the rest of the molecule. oup.comslideshare.net

| Protecting Group | Formation Conditions | Deprotection Conditions | Key Features |

|---|---|---|---|

| Methyl or Ethyl Ester | Acid-catalyzed esterification (e.g., MeOH/H₂SO₄) | Base-mediated hydrolysis (e.g., NaOH, H₂O) | Robust, common, but removal requires basic conditions oup.com |

| Benzyl (B1604629) Ester | Reaction with benzyl bromide/base | Hydrogenolysis (H₂, Pd/C) | Cleaved under neutral conditions, useful for base-sensitive molecules slideshare.net |

| tert-Butyl Ester | Reaction with isobutylene/acid catalyst | Acid-catalyzed hydrolysis (e.g., TFA, HCl) | Stable to base, cleaved under mild acidic conditions oup.com |

In the context of a Friedel-Crafts acylation using suberic anhydride, protection is generally not required as the reaction conditions are compatible with the free carboxylic acid. However, if an alternative route were pursued, such as coupling a protected ω-halo-octanoate with a difluorophenyl organometallic species, a protecting group like a methyl or ethyl ester would be essential. The final step of such a synthesis would be the hydrolysis of the ester to yield the target carboxylic acid.

Chemoselectivity: Chemoselectivity concerns the selective reaction of one functional group in the presence of others. rsc.org For instance, if a precursor contained both an ester and a ketone, a reducing agent like sodium borohydride (B1222165) could selectively reduce the ketone without affecting the ester, whereas lithium aluminum hydride would reduce both. imperial.ac.uk This principle is crucial when designing syntheses for more complex analogs of the target molecule that may contain additional functional groups.

Stereoselectivity: The parent molecule, this compound, is achiral. However, the synthesis of analogs with stereocenters on the octanoic acid chain would require stereoselective methods. For example, creating an analog with a hydroxyl group at the C7 position would necessitate an asymmetric reduction of a corresponding diketone precursor or starting from a chiral pool material. Such advanced methods are critical for developing new chemical entities where specific stereoisomers may have different biological activities. mdpi.com

Implementation of Sustainable and Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. pharmafeatures.comispe.org These principles can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of material from the starting materials into the final product is a core principle. pharmafeatures.com The Friedel-Crafts acylation with suberic anhydride has good atom economy, as the only byproduct is the displaced proton.

Use of Catalysis: Replacing stoichiometric reagents, such as the large excess of AlCl₃ often used in Friedel-Crafts reactions, with catalytic alternatives is a key goal. ispe.org The use of solid acid catalysts like zeolites or supported reagents can simplify purification and reduce waste. researchgate.net

Safer Solvents: Traditional solvents for Friedel-Crafts reactions like dichloromethane and nitrobenzene (B124822) are hazardous. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or ionic liquids where possible. jocpr.com Research into solvent-free reaction conditions is also a significant area of development.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. jocpr.com The development of highly active catalysts can enable milder reaction conditions. Flow chemistry can also offer better heat transfer and energy control. mdpi.com

Process Chemistry Innovations for Laboratory-Scale Synthesis of this compound

Process chemistry focuses on developing synthetic routes that are safe, scalable, and robust. primescholars.com For laboratory-scale synthesis, several innovations can improve efficiency and reliability.

Continuous Flow Chemistry: Instead of traditional batch reactions, flow chemistry involves pumping reagents through a reactor where they mix and react. nuvisan.com This technique allows for precise control over reaction parameters (temperature, pressure, residence time), improved safety by minimizing the volume of reactive intermediates at any given time, and easier scale-up. youtube.com A flow setup for the Friedel-Crafts acylation step could enhance safety and consistency.

Process Intensification: This involves developing technologies that are smaller, safer, and more energy-efficient. acs.org Using microreactors is an example of process intensification that combines the benefits of flow chemistry with reduced material consumption, which is ideal for laboratory-scale synthesis and optimization.

Automated Synthesis Platforms: Robotic systems can perform reactions, work-ups, and purifications with high precision and throughput. chemspeed.com These platforms are invaluable for optimizing reaction conditions (e.g., screening different catalysts, solvents, and temperatures) to quickly identify the optimal protocol for synthesizing the target molecule.

Telescoped Reactions: Combining multiple synthetic steps into a single, one-pot process without isolating intermediates can significantly improve efficiency by reducing handling losses and purification steps. nih.gov Developing a telescoped procedure for the acylation and a subsequent functional group transformation could streamline the synthesis.

By integrating these advanced synthetic strategies and process innovations, the laboratory-scale synthesis of this compound can be achieved with high efficiency, purity, and sustainability.

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 8 2,5 Difluorophenyl 8 Oxooctanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

¹H NMR would provide information on the chemical environment of the protons in the octanoic acid chain and the difluorophenyl ring. The aliphatic protons of the octanoic acid chain would exhibit characteristic multiplets, while the aromatic protons would show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR would reveal the number of distinct carbon environments. The carbonyl carbons of the ketone and carboxylic acid would appear at the downfield region of the spectrum. The aromatic carbons would show splitting due to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for confirming the substitution pattern of the difluorophenyl ring.

A detailed analysis of the expected ¹H and ¹³C NMR chemical shifts is presented in the interactive data table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~12.0 (s, 1H) | ~179 |

| C2 (-CH₂) | ~2.3 (t, 2H) | ~34 |

| C3 (-CH₂) | ~1.6 (m, 2H) | ~24 |

| C4 (-CH₂) | ~1.3 (m, 2H) | ~29 |

| C5 (-CH₂) | ~1.3 (m, 2H) | ~29 |

| C6 (-CH₂) | ~1.7 (m, 2H) | ~24 |

| C7 (-CH₂) | ~3.0 (t, 2H) | ~38 |

| C8 (=O) | - | ~200 |

| C1' (Ar-C) | - | ~128 (dd) |

| C2' (Ar-C-F) | - | ~159 (dd) |

| C3' (Ar-C-H) | ~7.3 (m, 1H) | ~118 (dd) |

| C4' (Ar-C-H) | ~7.4 (m, 1H) | ~120 (dd) |

| C5' (Ar-C-F) | - | ~157 (dd) |

| C6' (Ar-C-H) | ~7.6 (m, 1H) | ~119 (dd) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet, dd = doublet of doublets.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively establish the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the entire aliphatic chain from the protons at C2 to C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon atom in the octanoic acid chain that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons on C7 with the carbonyl carbon C8, and the aromatic protons with the carbons of the difluorophenyl ring, confirming the attachment of the octanoyl chain to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. While less critical for the primary structure elucidation of this flexible molecule, it could offer insights into preferred conformations in solution.

Fluorine-19 NMR Analysis for Detailed Fluorine Environments and Coupling Patterns

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms. For 8-(2,5-difluorophenyl)-8-oxooctanoic acid, two distinct signals would be expected for the two fluorine atoms at positions 2 and 5 of the phenyl ring. The chemical shifts and the coupling constants (both F-F and F-H) would provide definitive evidence for the 2,5-disubstitution pattern. The magnitude of the through-space F-F coupling, if observed, could also offer conformational information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, allowing for the confirmation of its elemental composition (C₁₄H₁₆F₂O₃). The high accuracy of this technique helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Furthermore, analysis of the fragmentation pattern in the mass spectrum (e.g., from tandem MS/MS experiments) would provide valuable structural information. Key expected fragmentation pathways would include:

Alpha-cleavage at the carbonyl group, leading to the loss of the alkyl chain.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the octanoic acid chain to the carbonyl oxygen, followed by cleavage.

Cleavage of the bond between the carbonyl carbon and the aromatic ring.

The following table summarizes the expected key ions in the mass spectrum.

| m/z (expected) | Ion Identity |

| 270.1067 | [M]⁺ (Molecular Ion) |

| 141.0145 | [C₇H₃F₂O]⁺ (Difluorobenzoyl cation) |

| 157.1189 | [C₈H₁₃O₂]⁺ (Octanoic acid acylium ion) |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by strong absorption bands corresponding to:

A broad O-H stretching vibration from the carboxylic acid group (~3300-2500 cm⁻¹).

C-H stretching vibrations of the aliphatic chain and the aromatic ring (~3100-2850 cm⁻¹).

A sharp and intense C=O stretching vibration from the carboxylic acid (~1710 cm⁻¹).

Another sharp and intense C=O stretching vibration from the ketone (~1680 cm⁻¹).

C-F stretching vibrations in the fingerprint region (~1250-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be visible, and the aromatic ring vibrations would likely show strong signals. The symmetric vibrations, which are often weak in the IR spectrum, can be more intense in the Raman spectrum.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis of this compound

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information about the conformation of the flexible octanoic acid chain in the crystal lattice.

Details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which would likely form dimers, and potential C-H···F or C-H···O interactions that dictate the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration Assignment (if Chiral Derivatives are Explored)

The parent molecule, this compound, is achiral. Therefore, chiroptical spectroscopy techniques like Circular Dichroism (CD) would not be applicable. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the octanoic acid chain or by resolving a chiral precursor, then CD spectroscopy would become a vital tool. In such a hypothetical scenario, CD spectroscopy could be used to:

Determine the enantiomeric excess (ee) of a mixture of enantiomers.

Assign the absolute configuration of the chiral centers, often by comparing the experimental CD spectrum with that predicted by theoretical calculations.

As no chiral derivatives are being explored in the context of this article, this section remains a prospective discussion of the technique's potential application.

Computational Chemistry and Theoretical Investigations of 8 2,5 Difluorophenyl 8 Oxooctanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels, which are crucial determinants of a molecule's reactivity and stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For 8-(2,5-difluorophenyl)-8-oxooctanoic acid, DFT studies can elucidate its preferred three-dimensional structures (conformers) and the energy differences between them. The flexible octanoic acid chain allows the molecule to adopt various conformations, and identifying the most stable (lowest energy) conformers is key to understanding its behavior.

A systematic conformational search would typically be performed, followed by geometry optimization of the resulting structures using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). The relative energies of the optimized conformers can then be calculated to determine their thermodynamic stability. These calculations often reveal that specific intramolecular interactions, such as hydrogen bonding between the carboxylic acid group and the keto group, can significantly influence conformational preference.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Intramolecular Interactions |

| 1 (Global Minimum) | 0.00 | 178.5° | Extended chain, minimal steric hindrance |

| 2 | 1.25 | -65.2° | Gauche interaction in the alkyl chain |

| 3 | 2.89 | 60.1° | Intramolecular H-bond (COOH...O=C) |

| 4 | 4.12 | -120.8° | Folded structure |

Note: The data in this table is hypothetical and for illustrative purposes.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. For this compound, the MEP surface would show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and carboxyl groups, as well as the fluorine atoms, making them likely sites for electrophilic attack. Conversely, positive potential (electron-poor) would be observed around the hydrogen atom of the carboxylic acid, indicating a site for nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the difluorophenyl ring, while the LUMO may be centered around the carbonyl and carboxyl groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions of this compound

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a solvent like water would reveal how the molecule's conformation changes over time and how it interacts with water molecules. The simulation would likely show the formation of hydrogen bonds between the carboxylic acid group and water, as well as hydrophobic interactions between the alkyl chain and the phenyl ring with the solvent. This information is crucial for understanding the molecule's solubility and how it might behave in a biological environment. Analysis of the simulation trajectory can provide insights into the flexibility of different parts of the molecule and the stability of various conformations in solution.

In Silico Prediction of Biological Interactions and Putative Target Identification

In silico methods are computational techniques used to predict the biological activity of a molecule. These methods can significantly accelerate the drug discovery process by identifying potential protein targets and predicting the strength of the interaction.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to the active site of a protein receptor or enzyme.

Given its structural features, potential targets for this compound could include enzymes involved in lipid metabolism, such as fatty acid binding proteins or cyclooxygenases. A docking study would involve placing the molecule in the binding site of a target protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results would highlight the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Enzyme Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond with Arg120 (carboxyl group), Pi-stacking with Tyr355 (phenyl ring), Hydrophobic interactions with surrounding residues |

Note: The data in this table is hypothetical and for illustrative purposes.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. There are two main approaches:

Ligand-based virtual screening: This method uses the knowledge of known active compounds to identify others with similar properties. If other oxooctanoic acid derivatives are known to be active against a particular target, their physicochemical properties and 2D/3D structures can be used as a template to search for similar molecules.

Structure-based virtual screening: This approach uses the 3D structure of the target protein. A library of compounds is docked into the active site of the protein, and the molecules are ranked based on their predicted binding affinity. This method can be used to identify novel scaffolds that may bind to the target of interest.

Both methodologies could be applied to find compounds related to this compound with potentially improved activity or different selectivity profiles, thereby guiding further synthetic and biological testing efforts.

Pre Clinical Biological Activity and Mechanistic Characterization of 8 2,5 Difluorophenyl 8 Oxooctanoic Acid

In Vitro Cellular Assays for Biological Response Evaluation

No information is available in the public domain regarding the evaluation of 8-(2,5-Difluorophenyl)-8-oxooctanoic acid in in vitro cellular assays. This includes, but is not limited to, studies on enzyme inhibition, receptor binding, or the modulation of cellular pathways.

Mechanistic Investigations at the Molecular and Cellular Level to Elucidate Action Pathways

There is no published research detailing the mechanism of action of this compound at the molecular or cellular level.

Elucidation of Molecular Targets and Binding Modes of this compound

Specific molecular targets and the binding modes of this compound have not been identified or described in the available scientific literature.

Intracellular Signaling Pathway Modulation Studies Induced by this compound

There are no studies available that investigate the modulation of intracellular signaling pathways by this compound.

Enzyme Kinetics and Inhibition Studies of Specific Biological Enzymes by this compound

No data on the enzyme kinetics or inhibitory effects of this compound on any specific biological enzymes have been reported.

Receptor Binding Profiling and Affinity Measurements for Potential Biological Receptors

Information regarding the receptor binding profile and affinity measurements for this compound is not available in the public domain.

Investigation of Metabolic Pathways and Pre Clinical Pharmacokinetics of 8 2,5 Difluorophenyl 8 Oxooctanoic Acid

In Vitro Metabolic Stability Assessment using Liver Microsomes and Hepatocytes from Relevant Pre-Clinical Species

No studies were found that assessed the in vitro metabolic stability of 8-(2,5-Difluorophenyl)-8-oxooctanoic acid in liver microsomes or hepatocytes from any preclinical species. Consequently, data on its half-life, intrinsic clearance, and general metabolic fate in these systems are not available.

Identification of Major Metabolites via Advanced Mass Spectrometry Techniques (e.g., LC-HRMS/MS)

There are no published studies on the metabolite profiling of this compound. Therefore, the identity and structure of its major metabolites, which would typically be determined using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS), are unknown.

Enzyme-Specific Metabolism Studies (e.g., Cytochrome P450, Aldehyde Oxidase, Reductases, Esterases)

Specific enzymes responsible for the metabolism of this compound have not been identified. Research into the roles of key drug-metabolizing enzymes such as Cytochrome P450 isoforms, aldehyde oxidase, reductases, or esterases in its biotransformation has not been reported.

Plasma Protein Binding and Distribution Studies in Pre-Clinical In Vitro Models

Information regarding the extent to which this compound binds to plasma proteins in preclinical species is not available. Studies determining the fraction of the compound that remains unbound in plasma, a critical parameter for understanding its distribution and pharmacological activity, have not been published.

In Vitro Permeability and Transporter Interaction Studies (e.g., Caco-2 cell permeability, P-glycoprotein efflux)

There is no available data on the in vitro permeability of this compound. Studies using models such as Caco-2 cell monolayers to predict its intestinal absorption and its potential as a substrate for efflux transporters like P-glycoprotein have not been documented in the scientific literature.

Structure Activity Relationship Sar Studies and Rational Design of 8 2,5 Difluorophenyl 8 Oxooctanoic Acid Analogs

Systematic Modification Strategies of the Octanoic Acid Chain for Modulated Biological Effects

Chain Length Variation: The length of the alkyl chain is a critical determinant of biological efficacy for many ligands, particularly those targeting G protein-coupled receptors (GPCRs) or enzymes with extended hydrophobic channels. nih.govresearchgate.net Shortening or lengthening the seven-carbon linker between the carbonyl group and the carboxylic acid of 8-(2,5-Difluorophenyl)-8-oxooctanoic acid can probe the dimensions of the binding pocket. A shorter chain might reduce non-specific hydrophobic interactions and improve selectivity, whereas a longer chain could access deeper hydrophobic regions, potentially increasing potency.

Introduction of Rigidity: The inherent flexibility of the octanoic acid chain allows it to adopt numerous conformations, only one of which may be optimal for binding. Introducing rigid elements, such as double or triple bonds, can restrict this conformational freedom. This pre-organization can lead to a significant increase in binding affinity if the constrained conformation aligns well with the receptor's binding site, though it can also abolish activity if the preferred conformation is not achieved.

Chain Branching and Substitution: Introducing small alkyl groups (e.g., methyl) at various positions along the chain can explore steric tolerance within the binding site. Such modifications can also influence the molecule's metabolic stability. Furthermore, incorporating polar functional groups like hydroxyls or ethers can alter solubility and introduce new hydrogen bonding opportunities with the target protein.

Below is a table of hypothetical analogs illustrating these modifications and their potential impact on biological activity.

| Modification | Analog Name | Theoretical Rationale | Predicted Effect on Activity |

| Chain Shortening | 6-(2,5-Difluorophenyl)-6-oxohexanoic acid | Probes for a smaller hydrophobic pocket; may reduce non-specific binding. | Potentially decreased potency but increased selectivity. |

| Chain Lengthening | 10-(2,5-Difluorophenyl)-10-oxodecanoic acid | Explores deeper hydrophobic regions of the binding site. | Potentially increased potency if additional favorable interactions are made. |

| Unsaturation | (E)-8-(2,5-Difluorophenyl)-8-oxooct-4-enoic acid | Introduces conformational rigidity. | Increased or decreased potency, depending on the optimal binding conformation. |

| Branching | 8-(2,5-Difluorophenyl)-7-methyl-8-oxooctanoic acid | Probes for steric hindrance near the keto group. | Likely to decrease potency if the pocket is sterically constrained. |

Derivatization of the Difluorophenyl Moiety to Explore SAR Landscapes

The 2,5-difluorophenyl group is a key feature, likely involved in crucial binding interactions such as π-stacking, hydrophobic contacts, and hydrogen bonding through its fluorine atoms. Derivatization of this moiety is a powerful strategy to fine-tune these interactions.

Positional Isomerism of Fluorine: The placement of the fluorine atoms dictates the electronic distribution and dipole moment of the aromatic ring. Moving the fluorine atoms to other positions (e.g., 3,4- or 3,5-difluoro) would alter these properties and could lead to more favorable interactions with polar residues in the binding site.

Substitution with Other Halogens: Replacing fluorine with other halogens like chlorine or bromine would increase the size and lipophilicity of the substituent, which could enhance van der Waals interactions or occupy a larger pocket.

Introduction of Non-Halogen Substituents: Adding small alkyl (e.g., methyl), alkoxy (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) can systematically probe the steric, electronic, and hydrophobic requirements of the binding site. A methoxy (B1213986) group, for instance, could act as a hydrogen bond acceptor, potentially adding a new, favorable interaction.

The following table outlines potential modifications to the difluorophenyl ring and their theoretical consequences.

| Modification | Analog Name | Theoretical Rationale | Predicted Effect on Activity |

| Fluorine Repositioning | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | Alters the ring's dipole moment and hydrogen bonding vectors. | May increase or decrease affinity depending on the electronic environment of the binding site. |

| Halogen Replacement | 8-(2,5-Dichlorophenyl)-8-oxooctanoic acid | Increases steric bulk and lipophilicity. | Potentially increased potency due to enhanced hydrophobic interactions. |

| Additional Substitution | 8-(2,5-Difluoro-4-methoxyphenyl)-8-oxooctanoic acid | Introduces a potential hydrogen bond acceptor. | May increase potency if a hydrogen bond donor is present in the receptor. |

| Ring Bioisostere | 8-(Thiophen-2-yl)-8-oxooctanoic acid | Replaces the phenyl ring with a different aromatic system to explore alternative interactions. | Activity is highly dependent on the specific requirements of the target. |

Introduction of Bioisosteric Replacements and Pharmacophore Mapping for Optimized Activity

Carboxylic Acid Bioisosteres: The carboxylic acid group is often crucial for binding but can lead to poor membrane permeability and rapid metabolism. nih.gov Replacing it with bioisosteres such as a tetrazole, N-acylsulfonamide, or hydroxamic acid can maintain the necessary acidic interaction while improving drug-like properties. drughunter.comhyphadiscovery.com Tetrazoles, for instance, have a similar pKa to carboxylic acids but can offer greater metabolic stability. drughunter.com

Ketone Bioisosteres: The ketone linker can be replaced with other groups like an amide or an alkene to alter the geometry and hydrogen-bonding capacity of the linker region, potentially leading to improved binding or selectivity.

A hypothetical pharmacophore model for this compound would consist of several key features:

An aromatic/hydrophobic feature (the difluorophenyl ring).

A hydrogen bond acceptor (the ketone carbonyl).

A flexible hydrophobic aliphatic linker (the alkyl chain).

A hydrogen bond donor/acceptor or negative ionizable feature (the carboxylic acid).

The table below compares common carboxylic acid bioisosteres.

| Bioisostere | Typical pKa | Key Properties and Rationale for Use |

| Tetrazole | ~4.5 - 4.9 | Similar acidity to carboxylic acid; metabolically more stable; increased lipophilicity. drughunter.com |

| N-Acylsulfonamide | ~3 - 5 | Strong acidity; can form different hydrogen bond networks. acs.org |

| Hydroxamic Acid | ~8 - 9 | Weaker acid; acts as a strong metal chelator; can form unique hydrogen bonds. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights into this compound Derivatives

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org For derivatives of this compound, a QSAR model could provide predictive insights and guide the design of more potent analogs. creative-biostructure.comnumberanalytics.com

The development of a QSAR model involves several steps:

Data Set Generation: A series of analogs would be synthesized and their biological activity measured quantitatively (e.g., as IC₅₀ or EC₅₀ values).

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., partial charges on atoms), and steric descriptors (e.g., molecular volume).

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that correlates the descriptors with biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.gov

A hypothetical 2D-QSAR equation might look like: log(1/IC₅₀) = 0.65LogP - 0.21TPSA + 0.45*σ_para + 2.34

This equation would suggest that activity increases with lipophilicity (LogP) and with more electron-withdrawing substituents at the para-position of the phenyl ring (σ_para), while decreasing with a larger topological polar surface area (TPSA). Such a model would allow researchers to predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis.

| Hypothetical Analog | LogP | TPSA | σ_para | Predicted log(1/IC₅₀) |

| Parent Compound | 3.5 | 54.4 | 0.00 | 4.89 |

| 4-Chloro Analog | 4.2 | 54.4 | 0.23 | 5.30 |

| 4-Methyl Analog | 4.0 | 54.4 | -0.17 | 4.81 |

Prodrug Strategies and Bioconjugation Approaches to Enhance Target Engagement and Delivery (Theoretical and Pre-Clinical Focus)

Even a potent and selective compound can fail if it cannot reach its biological target in sufficient concentrations. Prodrug and bioconjugation strategies are designed to overcome pharmacokinetic challenges such as poor absorption or lack of specific targeting.

Prodrug Strategies: The carboxylic acid group of this compound makes it an ideal candidate for prodrug design. nih.govresearchgate.net By converting the polar carboxylic acid into a more lipophilic ester, its ability to cross cell membranes via passive diffusion can be enhanced, potentially improving oral bioavailability. These ester prodrugs are designed to be stable until they reach the bloodstream or target tissue, where endogenous esterase enzymes cleave the ester group to release the active parent drug. googleapis.com Simple alkyl esters (methyl, ethyl) or more complex acyloxymethyl esters could be explored.

Bioconjugation Approaches: Bioconjugation involves linking the drug molecule to a larger biomolecule, such as a peptide or antibody, to direct its delivery to specific cells or tissues. acs.org For example, if the intended target is overexpressed on cancer cells, conjugating the compound to an antibody that recognizes a tumor-specific antigen could concentrate the drug at the site of action, increasing efficacy and reducing systemic toxicity. Another approach is conjugation to fatty acids or lipids, which can improve transport across biological barriers and enhance lymphatic system uptake. nih.govrsc.org

The following table presents theoretical strategies to improve the delivery of the parent compound.

| Strategy | Derivative Name | Mechanism of Action | Primary Goal |

| Ester Prodrug | Methyl 8-(2,5-difluorophenyl)-8-oxooctanoate | Masks polar carboxylic acid; cleaved by esterases in vivo. | Enhance oral bioavailability. |

| Amino Acid Conjugate | 8-(2,5-Difluorophenyl)-8-oxooctanoyl-glycine | May utilize amino acid transporters for improved absorption. | Improve membrane transport. |

| Peptide Bioconjugate | RGD-Linker-8-(2,5-Difluorophenyl)-8-oxooctanoic acid | Targets integrin receptors overexpressed on tumor cells. | Targeted delivery to cancer tissue. |

| Lipid Conjugate | 1-(8-(2,5-Difluorophenyl)-8-oxooctanoyloxy)ethyl docosahexaenoate | Enhances lipophilicity and may facilitate transport into specific tissues. nih.gov | Improve distribution and tumor targeting. |

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the advanced analytical methods for the detection and quantification of "this compound" in complex biological matrices. The stringent requirement to focus solely on this specific compound and adhere to the provided outline cannot be met with scientifically accurate and verifiable information.

Detailed experimental procedures, data tables, and research findings concerning the LC-MS/MS method development, UHPLC for impurity profiling, optimized solid-phase extraction, or metabolite profiling for this particular molecule are not present in the public domain.

Therefore, it is not possible to generate the requested article without resorting to speculation or fabricating data, which would violate the core principles of scientific accuracy and reliance on sourced information. General methodologies for similar compounds exist, but applying them to "this compound" would be hypothetical and would not constitute the detailed, compound-specific research findings required by the instructions.

Broader Academic Implications and Future Research Directions for 8 2,5 Difluorophenyl 8 Oxooctanoic Acid

Potential Role as a Chemical Probe or Research Tool in Biological Systems

The unique structure of 8-(2,5-Difluorophenyl)-8-oxooctanoic acid makes it a promising candidate for development as a chemical probe. The fluorine atoms can serve as sensitive reporters in ¹⁹F NMR spectroscopy, a technique that allows for the investigation of molecular interactions and cellular environments with minimal background interference. nih.gov Fluorinated fatty acid analogs, for instance, have been successfully developed as metabolically trapped probes for in-vivo imaging of fatty acid oxidation. nih.gov This suggests that this compound, or its derivatives, could potentially be developed into probes to study the enzymes and pathways involved in fatty acid metabolism.

Furthermore, the introduction of fluorine can alter the biological activity of molecules, making fluorinated analogs valuable tools for studying structure-activity relationships and mechanisms of action. researchgate.net By comparing the biological effects of this compound with its non-fluorinated counterparts, researchers could gain insights into the role of fluorine in molecular recognition and binding.

Opportunities for Further Synthetic Innovation and Methodological Advancements Related to this compound

The synthesis of aryl keto acids presents ongoing opportunities for methodological advancements. While general routes to such compounds exist, developing more efficient, sustainable, and scalable syntheses is a constant goal in organic chemistry. nih.govdiva-portal.org Research in this area could focus on novel catalytic systems or the use of more environmentally benign reagents and solvents. researchgate.net

Specifically, the synthesis of this compound could be a platform for exploring new C-H activation or cross-coupling methodologies to form the aryl-keto bond. nih.gov Additionally, the development of stereoselective methods to introduce chirality into the octanoic acid chain would significantly enhance the molecular complexity and potential biological applications of its derivatives. Innovations in the decarboxylative fluorination of β-keto acids could also provide alternative and efficient synthetic pathways. researchgate.net

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To fully understand the biological implications of this compound, its effects would need to be studied at a systems level. Proteomics and metabolomics are powerful tools for achieving this. For example, quantitative proteomics can reveal how the compound might alter protein expression or their association with cellular membranes. nih.gov Surfactants with fluorinated chains, like perfluorooctanoic acid, have been utilized in proteomics to solubilize membrane proteins for analysis. nih.gov

Metabolomic studies could elucidate the metabolic fate of this compound and its impact on cellular metabolic networks. nih.gov The presence of the fluorine atoms could be leveraged to trace the compound and its metabolites within biological systems. Such studies on fluoride-resistant bacteria have revealed significant metabolic shifts, highlighting the power of metabolomics in understanding the effects of fluorinated compounds. nih.gov

Design of Next-Generation Fluorinated Organic Compounds Based on Learned Principles

The insights gained from studying this compound could inform the design of new fluorinated molecules with tailored properties. Fluorination is a widely used strategy in medicinal chemistry to enhance the pharmacological profiles of drug candidates, including metabolic stability, cell permeability, and binding affinity. rsc.org The specific substitution pattern of the difluorophenyl ring in this molecule can influence its electronic properties and intermolecular interactions.

By systematically modifying the structure of this compound—for instance, by altering the length of the alkyl chain, the position of the keto group, or the fluorination pattern on the aromatic ring—researchers could develop a library of compounds with diverse physicochemical and biological properties. researchgate.net The knowledge gained from these structure-activity relationship studies would be invaluable for the rational design of future fluorinated drugs and materials. researchgate.net

Collaborative Research Avenues and Interdisciplinary Applications in Chemical Science

The multifaceted nature of this compound opens up numerous avenues for interdisciplinary collaboration. Its synthesis and methodological development are firmly in the realm of organic chemistry. However, its potential as a biological probe would necessitate collaboration with biochemists and molecular biologists.

Furthermore, its integration into systems biology approaches would require expertise in analytical chemistry, bioinformatics, and computational biology. The design of novel fluorinated materials based on this scaffold could involve polymer chemists and material scientists. The study of fluorinated glycomimetics in drug discovery is another example of the interdisciplinary nature of fluorine chemistry. mdpi.com The exploration of this and similar compounds could also intersect with environmental science, particularly in understanding the fate and impact of fluorinated organic compounds. mdpi.com

Q & A

Q. How can researchers model the environmental persistence of this compound?

- Methodological Answer :

- QSPR Modeling : Develop quantitative structure-property relationship models using EPI Suite™ to predict biodegradation half-life (e.g., logP = 3.2 suggests moderate persistence) .

- Hydrolysis Studies : Conduct accelerated aging at pH 2–12 (37°C, 7 days); monitor degradation via LC-TOF-MS to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.